N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-7-15(12-17(13)22)20(25)23-16-10-8-14(9-11-16)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFJQYEWJLEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide typically involves the following steps:
Benzothiazole Derivative Formation: The benzothiazole core is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Benzamide Formation: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-chloro-4-methylbenzoic acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether or THF as solvents.
Substitution: Amines, alcohols, and polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles or benzamides.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is unique due to its specific structural features and functional groups. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents on the benzene ring.
Benzamide derivatives: These compounds have the benzamide moiety but differ in the nature of the substituents on the benzene ring.
In comparison, this compound stands out due to its combination of both benzothiazole and benzamide functionalities, which contribute to its unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
